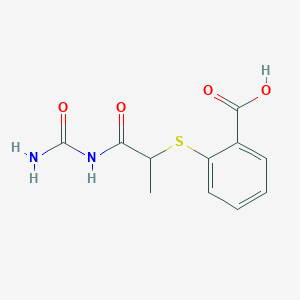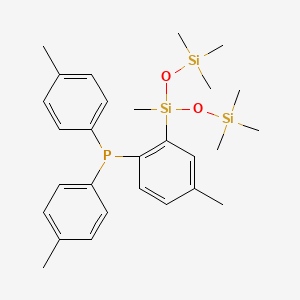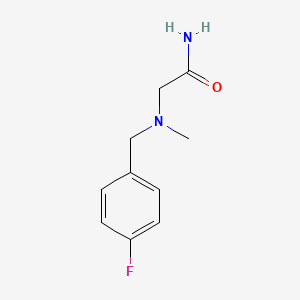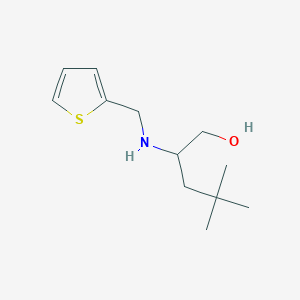
2-(2',4'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, where it serves as a nucleophile to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the following steps:
Preparation of 2,4-difluorobenzyl bromide: This can be achieved by bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Formation of the Grignard reagent: The 2,4-difluorobenzyl bromide is then reacted with magnesium turnings in anhydrous ether to form 2,4-difluorobenzylmagnesium bromide.
Transmetalation: The Grignard reagent is subsequently treated with zinc bromide in THF to yield 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is often used due to its ability to stabilize organozinc reagents.
Reaction Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: Employed in the development of fluorinated bioactive compounds, which can have enhanced biological activity and stability.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of advanced materials, including fluorinated polymers and liquid crystals.
作用机制
The mechanism by which 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its reaction with electrophiles. The presence of fluorine atoms enhances the reactivity of the compound by increasing the electron density on the aromatic ring.
相似化合物的比较
Similar Compounds
2,4-Difluorophenylzinc bromide: Similar in structure but lacks the benzyloxy group.
4-Fluorophenylzinc bromide: Contains only one fluorine atom and no benzyloxy group.
2,4-Difluorobenzylzinc bromide: Similar but without the additional fluorine atom on the aromatic ring.
Uniqueness
2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to the presence of both benzyloxy and multiple fluorine substituents, which enhance its reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated organic compounds.
属性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2,4-difluoro-1-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GOLBMWLKQXXRSJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=[C-]1)OCC2=C(C=C(C=C2)F)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



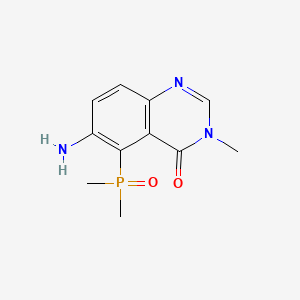
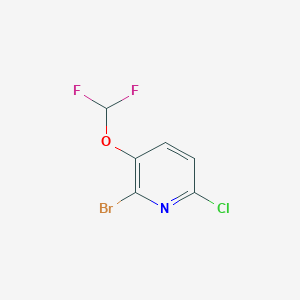
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
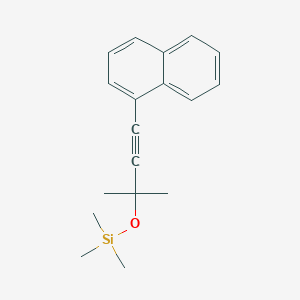

![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
